

Unveiling the Biological Potential: A Comparative Guide to 4-tert-Butylbenzenesulfonamide Analogs

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Compound of Interest

Compound Name: *4-tert-Butylbenzenesulfonamide*

Cat. No.: *B193189*

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of **4-tert-Butylbenzenesulfonamide** analogs. By presenting supporting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the identification of promising candidates for further investigation in anticancer and antimicrobial research.

The **4-tert-butylbenzenesulfonamide** scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of various therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide synthesizes findings from multiple studies to provide a comparative analysis of these analogs, focusing on their efficacy and underlying mechanisms of action.

Comparative Efficacy of Benzenesulfonamide Analogs

The biological activity of **4-tert-butylbenzenesulfonamide** analogs is significantly influenced by the nature and position of substituents on the benzenesulfonamide core. The following tables summarize the quantitative data from various studies, offering a clear comparison of the anticancer and antimicrobial potencies of different derivatives.

Anticancer Activity

The anticancer efficacy of benzenesulfonamide analogs is often evaluated by their ability to inhibit specific enzymes crucial for tumor growth, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), or by their direct cytotoxic effects on cancer cell lines.

Table 1: Anticancer Activity of Benzenesulfonamide Analogs (IC₅₀/K_i in μ M)

Compound/Analog	Target	Cell Line/Isoform	IC50/K _i (μM)	Reference
Series A Analog (5a)	hCA IX	-	0.1348	[1]
Series B Analog (12i)	hCA IX	-	0.0388	[1]
Series B Analog (12d)	Cytotoxicity	MDA-MB-468 (Breast Cancer)	3.99	[1]
Series B Analog (12i)	Cytotoxicity	MDA-MB-468 (Breast Cancer)	1.48	[1]
BS3 (4-methylbenzenesulfonate derivative)	Cytotoxicity	A549 (Lung Cancer)	7.65	[2]
BS4 (4-methylbenzenesulfonate derivative)	Cytotoxicity	A549 (Lung Cancer)	11.34	[2]
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26)	Glyoxalase I	-	0.39	[3]
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide (28)	Glyoxalase I	-	1.36	[3]
4e (4-phenoxybenzene sulfonyl)	MMP-2/MMP-9	H22 (Murine Hepatocarcinoma a)	Markedly suppressed pulmonary metastasis	[4]

pyrrolidine
derivative)

2,4-Di-tert- butylphenol (DTBP)	Cytotoxicity	HeLa (Cervical Cancer)	10 µg/mL	[5]
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IC₅₀: Half-maximal inhibitory concentration; K_i: Inhibition constant. Lower values indicate higher potency.

Antimicrobial Activity

Several **4-tert-butylbenzenesulfonamide** analogs have been investigated for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparing their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Benzenesulfonamide Analogs (MIC in µg/mL)

Compound/Analog	Target Organism	MIC (µg/mL)	Reference
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)	Staphylococcus aureus	0.78	[6]
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)	Escherichia coli	12.5	[6]
Compound VII (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)	Candida albicans	1.56	[6]
Boc-protected intermediate 5F	MRSA	41	[7]
Boc-protected intermediate 5F	Acinetobacter baumannii	80	[7]
Compound 5G	MRSA & A. baumannii	22	[7]
Calix[8]arene derivative 16	Gram-positive bacteria	Excellent activity	[9]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells (e.g., MDA-MB-468, A549) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow CO₂ hydration assay.

- **Enzyme and Inhibitor Preparation:** A solution of the purified hCA isoform and the test inhibitor at various concentrations are prepared in a buffer solution (e.g., TRIS-HCl).
- **CO₂ Hydration Measurement:** The enzyme-catalyzed CO₂ hydration reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
- **pH Monitoring:** The change in pH due to the formation of carbonic acid is monitored over time using a pH indicator (e.g., phenol red).
- **K_i Determination:** The initial rates of the reaction are measured at different inhibitor concentrations, and the inhibition constant (K_i) is determined by fitting the data to the

Michaelis-Menten equation for competitive inhibition.

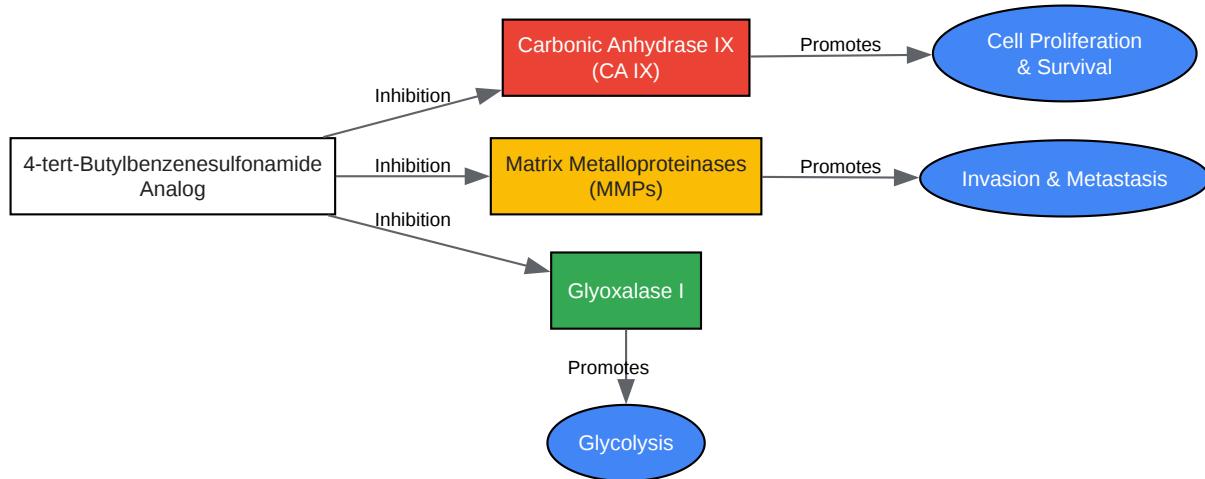
Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the compounds is assessed by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

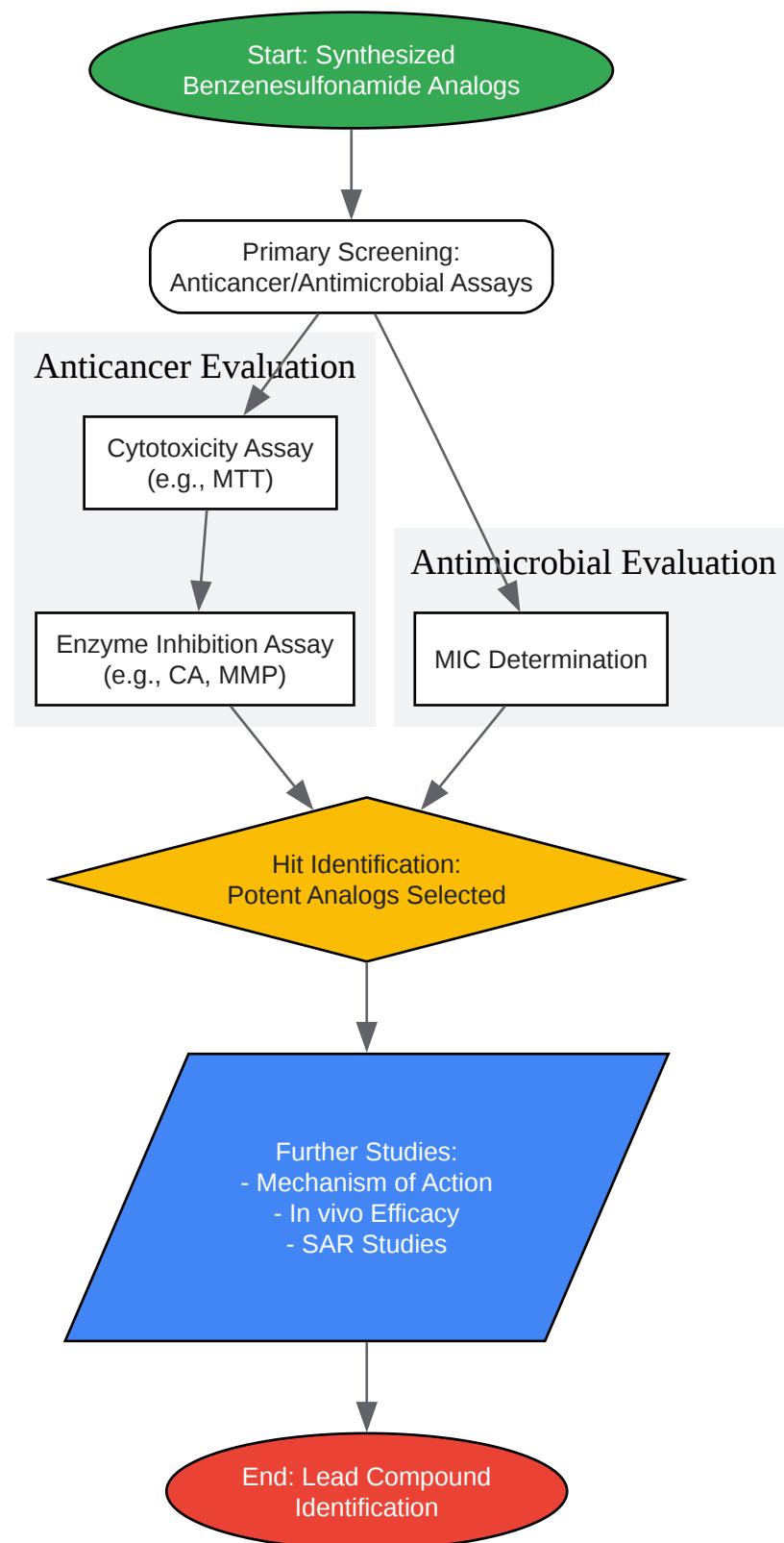
- Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*) is prepared.
- Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Mechanisms

To better understand the mode of action of these analogs, visual diagrams of relevant signaling pathways and experimental workflows are provided below.

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Caption: Inhibition of key cancer-related enzymes by benzenesulfonamide analogs.



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Caption: General workflow for the biological evaluation of benzenesulfonamide analogs.

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